molecular formula C14H13NO3 B1357357 4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde CAS No. 926187-26-0

4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde

Cat. No.: B1357357
CAS No.: 926187-26-0
M. Wt: 243.26 g/mol
InChI Key: BWWZHMWPNJUHMG-UHFFFAOYSA-N
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Description

4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde (CAS: 926187-26-0) is a benzaldehyde derivative featuring a methoxy group at the 4-position and a pyridin-4-ylmethoxy substituent at the 3-position. Its molecular formula is C₁₄H₁₃NO₃, with a molecular weight of 243.26 g/mol . The pyridine moiety enhances its ability to participate in hydrogen bonding and π-π interactions, which are critical for binding to biological targets or metal ions.

Properties

IUPAC Name

4-methoxy-3-(pyridin-4-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-13-3-2-12(9-16)8-14(13)18-10-11-4-6-15-7-5-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWZHMWPNJUHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ether Formation via Williamson Ether Synthesis

Step Reagents & Conditions Description
1 4-Hydroxy-3-methoxybenzaldehyde (1 eq), 4-(chloromethyl)pyridine (1.1 eq), potassium carbonate (2 eq), potassium iodide (catalytic), acetone solvent The phenolic hydroxyl group is deprotonated by potassium carbonate, enabling nucleophilic attack on the chloromethyl group of the pyridine derivative. Potassium iodide facilitates halide exchange to enhance reactivity. The mixture is stirred at room temperature for 20 hours.
2 Quenching with water, extraction with methylene chloride (MDC) After completion (monitored by TLC), the reaction is quenched with water and extracted with MDC to separate organic and aqueous layers.
3 Washing organic layer with water and 5% NaOH solution To remove residual inorganic salts and impurities.
4 Drying organic phase over anhydrous sodium sulfate To remove traces of water.
5 Solvent removal under vacuum Concentrates the crude product.
6 Treatment with n-hexane, filtration, and drying Purifies the product by precipitation and removal of impurities.

This procedure yields 4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde as a solid product with high purity.

Alternative Synthetic Routes

  • Some methods use substituted 2-chloromethyl pyridine derivatives to introduce variations on the pyridine ring, but the core strategy remains the nucleophilic substitution of a phenolic hydroxyl group.
  • Reduction or further functionalization of the aldehyde group can be performed subsequently if required for downstream applications.

Research Findings and Yield Data

  • The reaction proceeds efficiently under mild conditions, with yields typically above 90% for similar substituted benzaldehydes and pyridinyl ethers.
  • Spectroscopic characterization (IR, ^1H NMR) confirms the formation of the ether bond and the presence of the aldehyde group.
  • IR bands include characteristic aldehyde C=O stretch (~1686 cm^-1) and aromatic C-H stretches.
  • ^1H NMR signals show aldehyde proton singlet near 10 ppm, aromatic protons, and methoxy group singlets near 3.7-3.8 ppm.
Parameter Typical Value/Condition
Solvent Acetone, DMF
Base Potassium carbonate
Catalyst Potassium iodide (trace)
Temperature Room temperature (~20-25°C)
Reaction time ~20 hours
Yield 90-95%
Purification Extraction, drying, recrystallization

Notes on Reaction Optimization

  • Using potassium iodide enhances the nucleophilic substitution rate by in situ formation of more reactive iodide intermediates.
  • Maintaining anhydrous conditions prevents hydrolysis of intermediates.
  • Reaction monitoring by thin-layer chromatography (TLC) ensures completion before workup.
  • Washing with aqueous NaOH removes acidic impurities and residual phenols.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Solvent Conditions Yield Notes
Williamson Ether Synthesis 4-Hydroxy-3-methoxybenzaldehyde + 4-(chloromethyl)pyridine K2CO3, KI Acetone RT, 20 h 90-95% Mild conditions, high purity
Variation with substituted pyridine Similar phenol + substituted chloromethylpyridine K2CO3, KI DMF or acetone RT, 18-24 h 85-92% Allows structural diversity

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid.

    Reduction: 4-Methoxy-3-(pyridin-4-ylmethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that derivatives of 4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde exhibit notable antibacterial and antifungal activities. This makes them promising candidates for pharmaceutical applications aimed at combating infections caused by resistant strains of bacteria and fungi.

Cancer Research
The compound's structural features allow it to be explored as a potential therapeutic agent in cancer treatment. Studies have shown that structurally similar compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For example, derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, demonstrating significant efficacy comparable to established chemotherapeutics .

Enzyme Inhibition
The aldehyde functional group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. This property is critical in designing enzyme inhibitors or receptor ligands, where the compound may interact with specific biological targets to modulate their activity .

Biological Applications

Binding Interactions
Studies on the interactions of 4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde with biological macromolecules suggest that it may bind to specific proteins or enzymes, influencing their activity. The pyridine ring can participate in π-π stacking interactions or hydrogen bonding, enhancing the compound's binding affinity and specificity.

Material Science

Synthesis of Advanced Materials
In industrial applications, 4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde serves as a building block for synthesizing more complex organic molecules. Its functional groups can participate in polymerization reactions or coordinate with metal ions to form coordination complexes, making it useful in the production of advanced materials such as polymers or catalysts .

Case Studies and Research Findings

Study Focus Findings Implications
Antiproliferative ActivitySeveral derivatives were synthesized and tested against cancer cell lines (A549, MCF7, HCT116, PC3) showing significant activity.Potential for developing new cancer therapies based on structure-activity relationships.
Antimicrobial EfficacyDerivatives demonstrated significant antibacterial and antifungal properties.Promising candidates for new antimicrobial agents targeting resistant pathogens.
Enzyme Interaction StudiesThe compound showed potential for binding to specific enzymes affecting their activity.Useful in drug design targeting enzyme inhibition for various diseases.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and pyridin-4-ylmethoxy groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in the substituents at the 3- and 4-positions of the benzaldehyde core. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Physical Properties
4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde C₁₄H₁₃NO₃ Pyridin-4-ylmethoxy, methoxy 243.26 Not explicitly reported; inferred high polarity due to pyridine
4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde C₁₅H₁₃NO₅ 4-Nitrobenzyloxy, methoxy 287.26 Dihedral angle between benzene rings: 3.98°; monoclinic crystal system
4-Methoxy-3-(2-methoxyethoxy)-benzaldehyde C₁₁H₁₄O₄ 2-Methoxyethoxy, methoxy 210.23 Used in anticancer screening; liquid/solid state not specified
4-Methoxy-3-(trifluoromethyl)benzaldehyde C₉H₇F₃O₂ Trifluoromethyl, methoxy 204.15 High volatility; boiling point not reported

Key Observations :

  • Electron-Withdrawing vs.
  • Solubility : The pyridine substituent in the target compound likely enhances water solubility compared to trifluoromethyl or nitro groups, which are more hydrophobic .

Key Observations :

  • The Claisen-Schmidt condensation is a common method for benzaldehyde derivatives, as seen in for chalcone synthesis .

Key Observations :

  • Anticancer Potential: Pyridine-containing derivatives (e.g., 4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde) may exhibit enhanced binding to kinase targets compared to nitro or methoxy analogs, as seen in Combretastatin A-4 derivatives .

Biological Activity

4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde is an aromatic compound notable for its unique substitution pattern, which significantly influences its biological activity and chemical reactivity. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H13NO3C_{14}H_{13}NO_3 and a molecular weight of approximately 243.26 g/mol. Its structure features a benzaldehyde core with a methoxy group and a pyridin-4-ylmethoxy group, which enhances its potential biological activity.

Biological Activities

Research indicates that 4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that compounds similar to this benzaldehyde demonstrate antimicrobial and antifungal properties, suggesting potential applications in treating infections.
  • Enzyme Inhibition : The compound may interact with specific proteins or enzymes, influencing their activity. For example, it could act as an inhibitor or activator depending on the context of use .

The mechanism by which 4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The presence of the methoxy and pyridine groups can enhance binding affinity to these targets, potentially leading to significant biological effects .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of 4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde:

Compound NameStructure FeaturesUnique Aspects
3-Bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehydeBromine substitution; different pyridine positionEnhanced reactivity due to bromine
2-Hydroxy-4-methoxybenzaldehydeHydroxy group additionNotable for hydrogen bonding capabilities
Vanillin (4-hydroxy 3-methoxy benzaldehyde)Hydroxy and methoxy groupsWidely used as a flavoring agent; less complex

This table highlights how the unique substitution pattern of 4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde may confer distinct biological activities compared to related compounds.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Anticancer Activity : Research indicates that similar compounds exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .
  • Inhibition Studies : In enzyme inhibition assays, compounds structurally related to 4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde have shown promising results as inhibitors of various enzymes, including those involved in cancer progression and inflammation .

Q & A

Basic: What are the established synthetic routes for 4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde?

Methodological Answer:
The compound is typically synthesized via two primary routes:

  • Schiff Base Formation : Reacting 4-benzyloxy-3-methoxybenzaldehyde with 2-hydrazinopyridine in ethanol under acidic conditions (acetic acid), yielding intermediates that are purified via vacuum filtration and washing with methanol/water .
  • Wittig Reaction : Employing triphenylphosphonium salts derived from 3,4,5-trimethoxybenzyl bromide with protected benzaldehyde derivatives (e.g., tert-butyldimethylsiloxy or thexyldimethylsilyloxy-protected aldehydes), followed by desilylation to obtain the final product .
    Characterization involves 1H/13C-NMR , FTIR , and HRMS to confirm structural integrity .

Basic: How is purity ensured after synthesis?

Methodological Answer:
Post-synthesis purification employs:

  • Flash Column Chromatography : Using solvent systems like ethyl acetate/hexane (30:70) to isolate intermediates .
  • Recrystallization : Dissolving the compound in acetone and allowing slow solvent evaporation to obtain single crystals suitable for X-ray diffraction .
  • HPLC : Purity validation (>98%) via reverse-phase HPLC with UV detection, as demonstrated in Combretastatin A-4 analogs .

Advanced: How can discrepancies in NMR data during structural characterization be resolved?

Methodological Answer:
Conflicting NMR signals may arise from tautomerism or dynamic processes. Strategies include:

  • 2D NMR Techniques : COSY and NOESY to assign proton-proton correlations and spatial relationships .
  • Variable-Temperature NMR : To detect conformational changes or rotational barriers in substituents like methoxy groups .
  • Cross-Validation with Crystallography : Comparing NMR data with X-ray-derived bond lengths and angles .

Advanced: What are best practices for crystallographic refinement using SHELX software?

Methodological Answer:
For accurate small-molecule crystallography:

  • Data Collection : Use high-resolution (<1.0 Å) datasets to reduce refinement ambiguity .
  • Hydrogen Atom Placement : Apply riding models with standardized bond lengths (C–H = 0.93–0.97 Å) and isotropic displacement parameters .
  • Twinned Data Handling : Utilize SHELXL’s TWIN and BASF commands for twin-law refinement .
    Validation tools like PLATON should check for missed symmetry or disorder .

Advanced: How can reaction yields be optimized in Wittig-based syntheses?

Methodological Answer:
Key factors include:

  • Protecting Group Strategy : Use silicon-based groups (e.g., tert-butyldimethylsilyl) to prevent aldehyde oxidation during phosphonium salt formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance ylide stability and reactivity .
  • Temperature Control : Maintain reaction temperatures below 0°C during ylide generation to minimize side reactions .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:
Focus on modifying substituents to probe bioactivity:

  • Methoxy Group Variation : Replace methoxy with ethoxy or propargyloxy to assess steric/electronic effects on biological targets (e.g., microtubule disruption in cancer studies) .
  • Pyridine Substitution : Introduce electron-withdrawing groups (e.g., nitro) to the pyridinylmethoxy moiety to enhance binding affinity .
  • Aldehyde Derivatization : Convert the aldehyde to hydrazones or oximes for improved solubility and pharmacokinetics .

Advanced: How to address hygroscopicity in intermediates?

Methodological Answer:

  • Protection of Aldehyde : Use silyl ethers (e.g., TBS) during synthesis to prevent hydration .
  • Strict Moisture Control : Conduct reactions under inert atmosphere (N2/Ar) and use anhydrous solvents .
  • Lyophilization : For final products, lyophilize from tert-butanol/water mixtures to avoid hydrate formation .

Basic: What spectroscopic techniques confirm regiochemistry in derivatives?

Methodological Answer:

  • NOESY NMR : Detects spatial proximity between methoxy protons and pyridinyl groups to confirm substitution patterns .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry by directly visualizing molecular geometry .
  • IR Spectroscopy : Monitors carbonyl stretching frequencies (νC=O ~1700 cm⁻¹) to detect aldehyde tautomerization .

Advanced: How to analyze conflicting bioactivity data across studies?

Methodological Answer:

  • Dose-Response Curves : Compare EC50 values under standardized assay conditions (e.g., cell line viability assays) .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation .
  • Molecular Docking : Validate binding modes against crystallographic protein structures (e.g., tubulin for Combretastatin analogs) .

Advanced: What computational tools predict physicochemical properties?

Methodological Answer:

  • ACD/Labs Percepta : Estimates logP, pKa, and solubility using QSPR models .
  • Gaussian Software : Calculates electrostatic potential maps to guide substituent design for enhanced target interaction .
  • Molinspiration : Predicts drug-likeness parameters (e.g., topological polar surface area) for prioritization of analogs .

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